molecular formula C12H23NO2 B1420302 Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate CAS No. 1099610-67-9

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate

Cat. No.: B1420302
CAS No.: 1099610-67-9
M. Wt: 213.32 g/mol
InChI Key: IDIXQDLEKMHRAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate typically involves the esterification of 3-(3,5-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate is unique due to the presence of both the ester group and the 3,5-dimethyl substitutions on the piperidine ring. These structural features can influence its reactivity and biological activity, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)5-6-13-8-10(2)7-11(3)9-13/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXQDLEKMHRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269140
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099610-67-9
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099610-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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